3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide is a benzothiophene-2-carboxamide derivative characterized by a chloro-substituted benzothiophene core, a methoxy group at position 6, and a carbamothioyl bridge connecting to a sulfamoylphenyl moiety. The sulfamoyl group is further substituted with a 2,4-dimethylphenyl ring. The compound’s design leverages hydrophobic (methyl groups), hydrogen-bonding (sulfamoyl, carbamothioyl), and steric features, which may influence bioavailability and target binding.
Properties
Molecular Formula |
C25H22ClN3O4S3 |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
3-chloro-N-[[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C25H22ClN3O4S3/c1-14-4-11-20(15(2)12-14)29-36(31,32)18-8-5-16(6-9-18)27-25(34)28-24(30)23-22(26)19-10-7-17(33-3)13-21(19)35-23/h4-13,29H,1-3H3,(H2,27,28,30,34) |
InChI Key |
GVHCMOWPVNQKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=C(S3)C=C(C=C4)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of the benzothiophene core and the introduction of the various functional groups. The synthetic route typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the benzothiophene ring.
Attachment of the Sulfamoylphenyl Group: This is typically done through a sulfonation reaction followed by coupling with the benzothiophene core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfamoyl group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: The benzothiophene core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: This compound can be used in the study of biological processes, such as enzyme inhibition and protein interactions.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-6-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide ()
- Key Differences :
- The sulfamoyl group in the target compound is replaced with a piperidinylsulfonyl moiety.
- The 2,4-dimethylphenyl substituent is absent; instead, a 4-methylpiperidine ring is attached to the sulfonyl group.
- The absence of aromatic methyl groups may reduce hydrophobic interactions but improve metabolic stability by minimizing CYP450-mediated oxidation .
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 5701-74-6; )
- Key Differences :
- The carbamothioyl-sulfamoylphenyl chain is replaced with a thiazolyl ring substituted at position 4 with a 2,4-dimethylphenyl group.
- The absence of sulfonamide groups may reduce hydrogen-bonding interactions but improve cell permeability due to lower polarity .
3-Chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide (CAS 548787-61-7; )
- Key Differences: A dimeric benzothiophene-carboxamide structure linked via a cyclohexylamino group. Contains two chloro-substituted benzothiophene cores and methyl groups at position 4.
- Implications :
Physicochemical and Bioactivity Comparison
Research Findings and Implications
- However, its high LogP may necessitate formulation adjustments for in vivo use.
- Piperidinylsulfonyl Analogue : The basic piperidine moiety could improve blood-brain barrier penetration , making it a candidate for CNS-targeted therapies .
- Thiazolyl Analogue : The thiazole ring’s electron-rich nature may enhance antimicrobial activity by disrupting microbial membrane integrity .
- Dimeric Analogue : The dual benzothiophene cores may enable allosteric modulation of targets but could face challenges in solubility and synthesis scalability .
Biological Activity
The compound 3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide (CAS No. 590400-24-1) is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and other relevant pharmacological data.
Molecular Formula and Weight
- Molecular Formula : C25H22ClN3O4S3
- Molecular Weight : 560.11 g/mol
Structural Characteristics
The compound features a benzothiophene core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of chlorine, methoxy, and sulfamoyl groups contributes to its potential pharmacological effects.
| Property | Value |
|---|---|
| Density | 1.474 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.02 ± 0.70 (Predicted) |
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiophene exhibit notable antimicrobial properties. A study focused on the synthesis and characterization of similar compounds found that they exhibited significant activity against various bacterial strains, including E. coli and S. aureus , as well as fungal species like A. niger and A. flavus .
Methodology
The antimicrobial activity was assessed using the cup plate method at a concentration of 1 mg/mL. The diameter of the inhibition zones was measured after incubation, comparing results with standard drugs like streptomycin for bacteria and fluconazole for fungi.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| A. niger | 12 |
| A. flavus | 14 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay, which measures the ability to donate hydrogen or scavenge free radicals. The results indicated that compounds related to benzothiophene show promising antioxidant activities comparable to standard antioxidants like Vitamin C and Vitamin E .
DPPH Scavenging Results
| Concentration (μg/mL) | % Scavenging Activity |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 75 |
Case Studies
A notable case study involved the synthesis of metal complexes derived from similar benzothiophene derivatives, which exhibited enhanced biological activity compared to their non-complexed forms . The coordination of metals such as Cu(II) and Ni(II) with these compounds resulted in improved antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
